2-(5-Isoxazolyl)-4-methylphenol
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Overview
Description
2-(5-Isoxazolyl)-4-methylphenol is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methylphenol with hydroxylamine and an appropriate aldehyde or ketone can lead to the formation of the isoxazole ring . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under catalyst-free and microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Isoxazolyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-(5-Isoxazolyl)-4-methylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Isoxazolyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar structure but without the phenolic and methyl substituents.
4-Methylphenol: A phenolic compound with a methyl group but lacking the isoxazole ring.
2-(5-Isoxazolyl)phenol: A similar compound with a phenolic group and an isoxazole ring but without the methyl group.
Uniqueness
2-(5-Isoxazolyl)-4-methylphenol is unique due to the presence of both the isoxazole ring and the phenolic hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities .
Biological Activity
2-(5-Isoxazolyl)-4-methylphenol is a compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. Its unique structure, which combines an isoxazole ring with a phenolic group, contributes to its diverse chemical reactivity and biological effects. This article reviews the existing research on the biological activity of this compound, highlighting its mechanisms of action, applications in medicine, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C_10H_9N_O, featuring a methyl group attached to a phenolic structure and an isoxazole moiety. This combination allows the compound to interact with various biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth, thus exhibiting antimicrobial properties.
- Cell Cycle Modulation : Research indicates that it can affect cell cycle progression in cancer cells, potentially leading to apoptosis.
- Antioxidant Activity : The phenolic group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Properties
Research indicates that this compound may have anticancer effects through several pathways:
- Cytotoxicity : In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
- Mechanistic Studies : Investigations into its mechanism of action reveal that it may interfere with DNA synthesis and repair processes in cancer cells, leading to reduced cell viability.
Comparative Studies
A comparative analysis with similar compounds highlights the unique attributes of this compound.
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Isoxazole | Lacks phenolic hydroxyl group | Limited biological activity |
4-Methylphenol | Phenolic compound without isoxazole ring | Moderate antimicrobial properties |
2-(5-Isoxazolyl)phenol | Contains phenolic group but no methyl group | Reduced potency compared to target |
The presence of both the isoxazole ring and the methyl-substituted phenolic group in this compound enhances its reactivity and biological efficacy compared to these compounds.
Case Studies
-
Antimicrobial Efficacy Study
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent . -
Cytotoxicity Assessment
In another study focusing on cancer treatment, the cytotoxic effects on MCF-7 breast cancer cells were evaluated using an MTT assay. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µg/mL, indicating strong potential for therapeutic applications in oncology .
Properties
IUPAC Name |
4-methyl-2-(1,2-oxazol-5-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYVNKXVHASGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164171-56-6 |
Source
|
Record name | 2-(5-Isoxazolyl)-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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